molecular formula C5H4F2N2 B1395624 5-(Difluoromethyl)pyrimidine CAS No. 1310684-94-6

5-(Difluoromethyl)pyrimidine

Cat. No.: B1395624
CAS No.: 1310684-94-6
M. Wt: 130.1 g/mol
InChI Key: QHHDFZKKOOQUHD-UHFFFAOYSA-N
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Description

5-(Difluoromethyl)pyrimidine is a heterocyclic organic compound characterized by the presence of a pyrimidine ring substituted with a difluoromethyl group at the 5-position. Pyrimidines are a class of compounds that play a crucial role in various biological processes and are key components in many pharmaceuticals and agrochemicals .

Mechanism of Action

Biochemical Analysis

Biochemical Properties

5-(Difluoromethyl)pyrimidine plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. One of the primary enzymes it interacts with is dihydropyrimidine dehydrogenase, which is involved in the catabolism of pyrimidine bases. The interaction between this compound and dihydropyrimidine dehydrogenase leads to the reduction of uracil and thymine to their respective dihydro forms . Additionally, this compound has been shown to interact with thymidylate synthase, an enzyme critical for DNA synthesis, thereby inhibiting its activity and affecting nucleotide metabolism .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been observed to inhibit the synthesis of thymidylate, a nucleotide essential for DNA replication, leading to cell cycle arrest and apoptosis in rapidly dividing cells . Furthermore, it affects gene expression by incorporating into RNA and DNA, thereby disrupting normal cellular processes and leading to cytotoxic effects .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to and inhibits the activity of thymidylate synthase, preventing the synthesis of thymidylate and thereby disrupting DNA synthesis . Additionally, this compound is metabolized to active metabolites that incorporate into RNA and DNA, leading to the inhibition of RNA and DNA synthesis . This compound also interacts with other biomolecules, such as dihydropyrimidine dehydrogenase, influencing their activity and contributing to its overall biochemical effects .

Temporal Effects in Laboratory Settings

The stability and degradation of this compound in laboratory settings are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to this compound can lead to cumulative cytotoxic effects, including DNA damage and apoptosis . In in vitro and in vivo studies, the temporal effects of this compound have been observed to vary, with some studies reporting sustained cytotoxicity over extended periods .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound exhibits minimal toxicity and primarily affects rapidly dividing cells . At higher doses, this compound can induce significant toxic effects, including gastrointestinal disturbances, myelosuppression, and hepatotoxicity . Threshold effects have been observed, with certain dosages leading to a marked increase in adverse effects, highlighting the importance of dosage optimization in therapeutic applications .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily those related to pyrimidine metabolism. It is metabolized by dihydropyrimidine dehydrogenase to its inactive dihydro form, which is then further processed by other enzymes . This compound also affects the metabolic flux of pyrimidine nucleotides, leading to alterations in metabolite levels and influencing overall cellular metabolism . The interaction of this compound with thymidylate synthase further underscores its role in nucleotide metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound is known to be efficiently taken up by cells through nucleoside transporters, facilitating its intracellular accumulation . Once inside the cell, this compound is distributed to various cellular compartments, where it exerts its biochemical effects . The localization and accumulation of this compound within specific tissues are influenced by its interactions with binding proteins and other cellular components .

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. This compound is primarily localized in the cytoplasm and nucleus, where it interacts with various enzymes and nucleic acids . The presence of targeting signals and post-translational modifications may direct this compound to specific subcellular compartments, enhancing its efficacy and specificity . The localization of this compound within the nucleus is particularly important for its role in inhibiting DNA synthesis and inducing cytotoxic effects .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(Difluoromethyl)pyrimidine typically involves the cyclocondensation of 5-aminopyrazoles with unsymmetrical 1,3-dicarbonyl compounds containing the difluoromethyl group. This reaction is carried out in acetic acid or trifluoroacetic acid, leading to the formation of 5-difluoromethylpyrazolo[1,5-a]pyrimidine derivatives .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves large-scale cyclocondensation reactions under controlled conditions to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions: 5-(Difluoromethyl)pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

5-(Difluoromethyl)pyrimidine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antibacterial, antifungal, and antiviral properties.

    Medicine: It serves as a precursor in the development of pharmaceuticals, particularly those targeting specific enzymes and receptors.

    Industry: The compound is utilized in the production of agrochemicals and other industrial chemicals.

Comparison with Similar Compounds

Uniqueness: 5-(Difluoromethyl)pyrimidine is unique due to the presence of the difluoromethyl group, which imparts distinct chemical reactivity and biological activity compared to other fluorinated pyrimidines. This uniqueness makes it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

5-(difluoromethyl)pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4F2N2/c6-5(7)4-1-8-3-9-2-4/h1-3,5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHHDFZKKOOQUHD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC=N1)C(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4F2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801304479
Record name Pyrimidine, 5-(difluoromethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801304479
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

130.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1310684-94-6
Record name Pyrimidine, 5-(difluoromethyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1310684-94-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pyrimidine, 5-(difluoromethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801304479
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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